molecular formula C4H8N2S B080569 1-Methylimidazolidine-2-thione CAS No. 13431-10-2

1-Methylimidazolidine-2-thione

Cat. No.: B080569
CAS No.: 13431-10-2
M. Wt: 116.19 g/mol
InChI Key: FDDDTDSPQXLQFY-UHFFFAOYSA-N
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Description

1-Methylimidazolidine-2-thione, more commonly referred to as MIT, is a cyclic thione derivative of imidazolidine. It is a naturally occurring compound found in plants and animals, as well as in some foods and beverages. MIT has been studied extensively in recent years due to its many potential applications in scientific research.

Scientific Research Applications

Complex Formation with Metals

1-Methylimidazolidine-2-thione has been researched for its ability to form complexes with various metals. Studies show its reactions with cadmium(II) halides, forming complexes of varying stoichiometry depending on the halide involved. These complexes demonstrate the sulfur atom as the primary donor site, as observed in the crystal structures of certain complexes (Bell et al., 2004).

Theoretical Studies on Tautomers and Complexes

Research on 1-methyl-2-thioxoimidazolidin-4-one, a derivative of this compound, has been conducted using DFT, AIM, and NBO analyses. These studies focus on the tautomeric forms of the molecule and their ability to form complexes with iodine, highlighting the stability of certain tautomeric forms over others (Tavakol et al., 2012).

Corrosion Inhibition Properties

The potential of this compound derivatives as corrosion inhibitors for carbon steel in acid media has been explored. These studies suggest that certain derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, demonstrate good corrosion inhibition efficiency, a property not found in its closely related compound, 1-(2-ethylamino)-2-methylimidazolidine (Cruz et al., 2004).

Antibacterial Applications

Some derivatives of this compound have been synthesized for potential antibacterial applications. Compounds such as 1-aryl-2-methylthio-imidazolines have shown promising antibacterial activities in in vitro tests, comparable to existing antibiotics like chloramphenicol and ampicillin (Sztanke et al., 2006).

Chemical Oxidation Studies

The chemical oxidation product of this compound, 2,2′-dithiobis(1-methylimidazolin-2-yl) diiodide, has been studied for its reaction with molecular iodine. This research provides insights into the molecular and crystal structures of the resulting compounds, contributing to a deeper understanding of the chemical properties of these thiones (Chernov'yants et al., 2008).

Mechanism of Action

Mode of Action

It is known to interact with its targets, causing changes in their function . The specifics of these interactions and the resulting changes are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Methylimidazolidine-2-thione . These factors can include temperature, pH, and the presence of other substances, among others.

Future Directions

While specific future directions for 1-Methylimidazolidine-2-thione were not found in the search results, its use in the synthesis of methimazole and other compounds suggests potential for continued research and development in pharmaceutical applications .

Properties

IUPAC Name

1-methylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDTDSPQXLQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158636
Record name 2-Imidazolidinethione, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13431-10-2
Record name Methylethylenethiourea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinethione, 1-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylimidazolidine-2-thione
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Record name METHYLETHYLENETHIOUREA
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Q & A

Q1: What is the primary mode of interaction between 1-Methylimidazolidine-2-thione and metal ions?

A1: this compound primarily acts as a sulfur-donor ligand, coordinating to metal ions through its sulfur atom. This is evident in the formation of various metal complexes, such as those with zinc [] and cadmium [], where the sulfur atom of the thione group directly interacts with the metal center.

Q2: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A2: Several spectroscopic techniques are valuable for characterizing this compound and its metal complexes. These include:

  • X-ray crystallography: This technique provides detailed information about the three-dimensional structure of the complexes, including bond lengths, bond angles, and coordination geometry. [, ]
  • NMR Spectroscopy: Both solution and solid-state ¹³C NMR spectroscopy can be used to investigate the coordination mode of the ligand. Significant shifts in the C=S carbon resonance upon complexation indicate sulfur coordination. []

Q3: Are there any documented chemical transformations of this compound in the presence of metal ions?

A4: Yes, research has demonstrated that this compound can undergo transformations in the presence of metal ions. For example, it can be converted to 1,1′-dimethyl-2,2′-diimidazolyl sulfide in reactions involving copper(I) or copper(II) ions. This transformation involves C-S bond cleavage and the formation of a new C-N bond between two heterocyclic rings. []

Q4: Have any studies explored the potential antimicrobial activity of this compound?

A5: Yes, some studies have investigated the antimicrobial properties of this compound and its derivatives. These studies suggest that the free ligands generally exhibit greater antibacterial activity compared to their corresponding metal complexes. []

Q5: What is known about the stability of this compound under different conditions?

A6: While the provided research doesn't offer a comprehensive analysis of the stability of this compound under various conditions, it does indicate susceptibility to solvolysis. For instance, 3-phenyl-5,6-dihydroimidazolo[2,1-b]thiazole, a related compound, undergoes solvolysis to yield a mixture of 1-methylimidazolidin-2-one, this compound, and diphenacyl sulfide and disulfide. [] This suggests that the stability of this compound might be influenced by factors like pH and the presence of specific solvents.

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